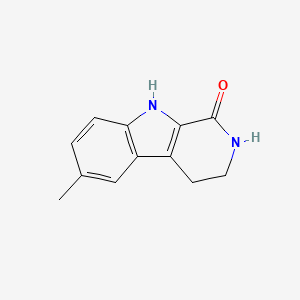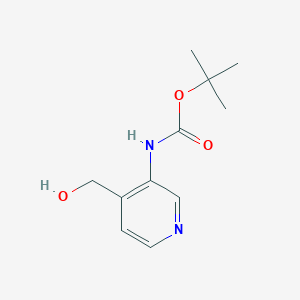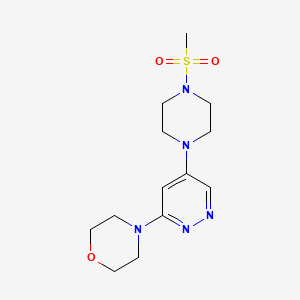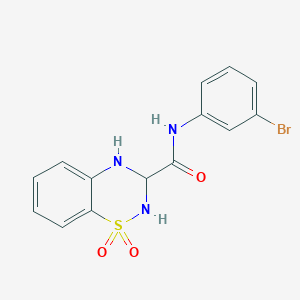
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)pivalamide, also known as TFP, is a chemical compound that has been widely used in scientific research for its unique properties. TFP is a pivaloyloxymethyl (POM) protected alcohol that can be easily deprotected to yield the corresponding alcohol. It has been used as a building block in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials.
科学的研究の応用
Metal-Free Synthesis and Aryl Migration in Quinolinones The compound has been used in the metal-free synthesis of 3-arylquinolin-2-one derivatives, showcasing efficient assembly via phenyliodine bis(trifluoroacetate) (PIFA)-mediated reactions. This process features exclusive 1,2-aryl migration and metal-free oxidative C(sp(2))-C(sp(2)) bond formation, highlighting its significance in organic synthesis (Liu et al., 2013; Liu et al., 2016).
C-H Amination and Hydroamination The use of N-pivaloyloxy benzamides in Rh(III)-catalyzed C-H amination with N-chloroamines at room temperature was studied, demonstrating the selective mono- and diamination and conversion to valuable benzamide or aminoaniline derivatives. This indicates its potential in facilitating complex amination processes (Grohmann et al., 2012). Similarly, copper-catalyzed hydroamination of γ-substituted allylic pivalamides has been reported for regio- and enantioselective synthesis of 1,2-diamine derivatives, highlighting the compound's pivotal role in the construction of chiral vicinal diamines (Ichikawa et al., 2019).
Nanofiber Formation in Electrospinning The compound has found applications in the formation of nanofibers via electrospinning, particularly in creating polyimide nanofibers. These nanofibers are significant due to their thermal and chemical stability, and the compound's role in their formation underscores its importance in the production of high-performance materials (Jiang et al., 2016; Ding et al., 2016).
Spectroscopic Applications in Photoluminescence Investigations into the spectroscopic properties of boron difluoride complexes of N-(5-phenyl-2-pyrazinyl)pivalamide have been conducted, with findings showing fluorescence in both solution and solid state. This illustrates the compound's potential in the development of materials with specific photoluminescent properties (Hachiya et al., 2016).
特性
IUPAC Name |
2,2-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO2/c1-12(2,3)11(19)18-9-13(20,14(15,16)17)10-7-5-4-6-8-10/h4-8,20H,9H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFKRXZZRZAWTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C1=CC=CC=C1)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-((2-ethylpiperidin-1-yl)sulfonyl)-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2647549.png)





![1-[4-[4-(Trifluoromethyl)phenyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2647561.png)
![5,6-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2647562.png)
![N-(2-(diethylamino)ethyl)-3,5-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2647565.png)
![4-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyrimidine](/img/structure/B2647567.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2647569.png)